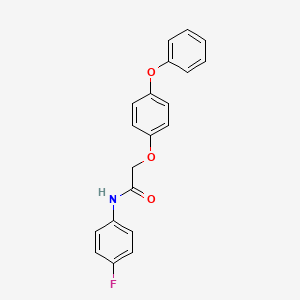

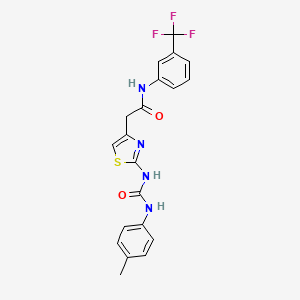

N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide” is an organic compound. It contains a fluorophenyl group (a phenyl ring with a fluorine atom), a phenoxyphenoxy group (two phenyl rings connected by an oxygen atom), and an acetamide group (an acetyl group bound to an amine).

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable fluorophenyl compound with a phenoxyphenoxy compound in the presence of a suitable catalyst or under specific conditions. The exact synthesis process would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), an ether linkage (from the phenoxy group), a fluorine atom, and an amide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the fluorine atom might be susceptible to nucleophilic substitution reactions, while the amide group might be involved in condensation or hydrolysis reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific optical properties. Without specific data, these properties can only be estimated based on similar compounds.科学的研究の応用

Chemoselective Acetylation for Antimalarial Drug Synthesis

Research by Magadum and Yadav (2018) on chemoselective acetylation using immobilized lipase for synthesizing N-(2-hydroxyphenyl)acetamide, a precursor in antimalarial drug synthesis, demonstrates the relevance of acetylation processes in drug development. This study highlights the optimization of conditions for selective acetylation, which could be applicable to the synthesis or modification of compounds like N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide in pharmaceutical contexts (Magadum & Yadav, 2018).

Photocatalytic Degradation of Organic Compounds

Jallouli et al. (2017) studied the photocatalytic degradation of acetaminophen, which shares a functional group with N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide. This research underlines the potential environmental impact and degradation pathways of phenoxyacetamide derivatives, providing insights into how similar compounds might behave under environmental exposure and the possibility of utilizing photocatalytic processes for mitigating pollution (Jallouli et al., 2017).

Synthesis and Herbicidal Activity

Wu et al. (2011) focused on the design, synthesis, and evaluation of novel phenoxyacetamide derivatives for herbicidal activity. Their work on compounds with structural similarities to N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide suggests potential agricultural applications, where such compounds could be developed as herbicides with specific activities against a range of weeds (Wu et al., 2011).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.

将来の方向性

The future research directions for this compound would depend on its potential applications. These could be in various fields such as medicine, materials science, or chemical synthesis, among others.

Please note that this is a general analysis based on the compound’s structure. For a comprehensive analysis, specific experimental data and studies would be needed. If you have access to specific papers or data on this compound, I would be happy to help analyze them.

特性

IUPAC Name |

N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3/c21-15-6-8-16(9-7-15)22-20(23)14-24-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEUMZOAYHEODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

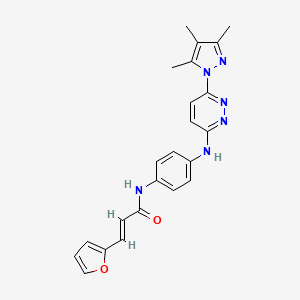

![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)

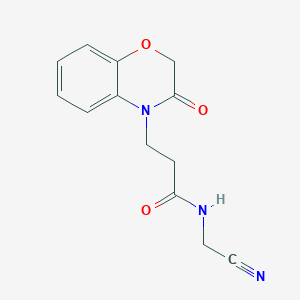

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)

![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)

![Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2852914.png)

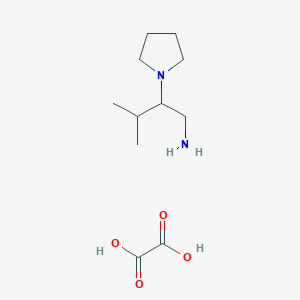

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2852917.png)